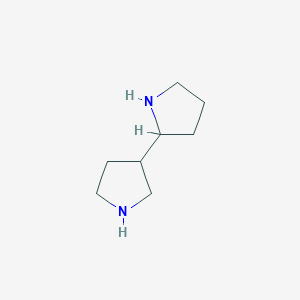
2,3'-Bipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-Bipyrrolidine is an organic compound that consists of two pyrrolidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3’-Bipyrrolidine can be synthesized through several methods. One common approach involves the photodimerization of pyrrolidine. In this method, pyrrolidine is subjected to ultraviolet light in the presence of a mercury drop, leading to the formation of 2,3’-bipyrrolidine . The reaction mixture is heated to reflux and maintained under these conditions for several days. The product is then purified through distillation.
Industrial Production Methods: Industrial production of 2,3’-bipyrrolidine typically involves large-scale photodimerization processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Bipyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of 2,3’-bipyrrolidine.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized bipyrrolidine derivatives.
Scientific Research Applications
2,3’-Bipyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3’-bipyrrolidine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.
Comparison with Similar Compounds
2,2’-Bipyrrolidine: Another bipyrrolidine derivative with similar structural properties but different reactivity and applications.
2,2’-Bipyridine: A related compound with two pyridine rings, widely used as a ligand in coordination chemistry.
Uniqueness: 2,3’-Bipyrrolidine is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other bipyrrolidine derivatives
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C8H16N2/c1-2-8(10-4-1)7-3-5-9-6-7/h7-10H,1-6H2 |
InChI Key |
GTRJCIJQEQAYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















